molecular formula C21H14O B1213989 11-Hydroxymethylbenzo(a)pyrene CAS No. 94500-53-5

11-Hydroxymethylbenzo(a)pyrene

Cat. No.: B1213989
CAS No.: 94500-53-5
M. Wt: 282.3 g/mol
InChI Key: PJBXZHYQBHKPGT-UHFFFAOYSA-N
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Description

Overview of Polycyclic Aromatic Hydrocarbons (PAHs) and Benzo(a)pyrene (BaP) in Environmental and Biochemical Contexts

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused aromatic rings. bohrium.com They are formed from the incomplete combustion or pyrolysis of organic materials like coal, wood, and petroleum at high temperatures. mdpi.com As a result, PAHs are widespread environmental contaminants found in the air, water, and soil, as well as in sources like cigarette smoke and certain foods. mdpi.comwikipedia.org

Benzo(a)pyrene (BaP), a five-ring PAH, is one of the most well-characterized and toxic members of this family. wikipedia.orgfrontiersin.org Due to its ubiquitous presence and significant biological effects, BaP is often used as a representative marker for PAH exposure. bohrium.commdpi.com Human exposure is common, occurring through inhalation of polluted air, consumption of contaminated food and water, and dermal contact. mdpi.comnih.gov In biochemical research, BaP is extensively studied because it requires metabolic activation to exert its biological effects. mdpi.comfrontiersin.org This metabolic process, which occurs in organisms, converts the chemically inert BaP into a series of reactive intermediates. frontiersin.org

Intermediary Metabolites in BaP Biotransformation Pathways

The biotransformation of BaP is a complex, multi-step process involving both Phase I and Phase II metabolic enzymes. nih.gov The initial phase primarily involves cytochrome P450 (CYP) enzymes, particularly from the CYP1 family (e.g., CYP1A1 and CYP1B1), which oxidize BaP. mdpi.commdpi.com This leads to the formation of various intermediary metabolites, which can then be further processed or detoxified.

The metabolic activation of BaP typically begins with oxidation by CYP enzymes to form arene oxides, such as benzo(a)pyrene-7,8-oxide. nih.govmdpi.com These epoxides are highly reactive intermediates. The enzyme epoxide hydrolase can then convert these epoxides into trans-dihydrodiols, with benzo(a)pyrene-7,8-diol (B196081) being a key subsequent metabolite. nih.govmdpi.com

This dihydrodiol can follow two major pathways:

Diol Epoxide Pathway : Further oxidation by CYP enzymes converts the benzo(a)pyrene-7,8-diol into benzo(a)pyrene-7,8-diol-9,10-epoxides (BPDE). nih.govmdpi.com BPDE is considered an ultimate reactive species of BaP metabolism. mdpi.com

Quinone Pathway : Alternatively, enzymes from the aldo-keto reductase (AKR) family can oxidize the benzo(a)pyrene-7,8-diol to produce benzo(a)pyrene-7,8-quinone. nih.gov Other quinones, such as BaP-1,6-dione, BaP-3,6-dione, and BaP-6,12-dione, are also formed through different metabolic routes.

These pathways transform the parent BaP molecule into a variety of chemically diverse and biologically active compounds.

Hydroxylation, the addition of a hydroxyl (-OH) group, is a primary step in BaP metabolism, leading to the formation of phenols. nih.gov This can occur at various positions on the BaP ring structure, creating a range of isomeric monophenols. Research has identified that 1-, 2-, 3-, 6-, 9-, and 12-hydroxybenzo(a)pyrene can be further metabolized into mutagenic products, while isomers like 4-, 5-, 7-, 8-, 10-, and 11-hydroxybenzo(a)pyrene show little to no such activity on their own. nih.gov

Another important derivatization pathway involves methyl-substituted PAHs. For instance, 6-methylbenzo[a]pyrene (B1207296) can be metabolized by CYPs to form 6-hydroxymethylbenzo[a]pyrene. nih.gov This introduces a hydroxymethyl (-CH2OH) group, creating a benzylic alcohol. This pathway represents an alternative activation route for substituted PAHs, where the hydroxymethyl derivative can be further conjugated, for example, by sulfotransferases to form a reactive sulfate (B86663) ester. nih.gov

Formation of Epoxides, Diols, and Quinones

Identification of 11-Hydroxymethylbenzo(a)pyrene as a Key Metabolic Intermediate/Derivative

While the metabolism of BaP to phenols and diol-epoxides is extensively documented, the formation of hydroxymethyl derivatives from the parent BaP molecule is less characterized. The formation of such derivatives typically proceeds from methylated precursors. For example, the metabolism of methyl-substituted BaP can lead to hydroxymethyl derivatives. grantome.com Specifically, the formation of 6-hydroxymethylbenzo[a]pyrene from 6-methylbenzo[a]pyrene is a known metabolic step. nih.gov

Research into the metabolism of BaP itself has primarily focused on phenolic and diol metabolites. However, studies investigating a wide array of BaP derivatives have included hydroxymethyl compounds to understand their relative biological activities. In one study, 6-hydroxymethylbenzo[a]pyrene was tested alongside other derivatives and showed little to no mutagenicity in the tested cell system. pnas.org

The formation of This compound specifically is not a commonly cited pathway in the primary metabolism of unsubstituted Benzo(a)pyrene. It is more likely to arise from the metabolism of 11-methylbenzo(a)pyrene. The investigation of such specific, less common metabolites is crucial for a complete understanding of all possible biotransformation products of BaP and its substituted analogs. The metabolism of the freshwater green alga, Selenastrum capricornutum, has been shown to produce the 11,12-dihydrodiol of BaP as a major metabolite under certain light conditions, indicating that the C11 position is susceptible to metabolic attack in some biological systems. nih.gov

Research Landscape and Gaps Pertaining to this compound

The current research landscape for BaP metabolism is heavily focused on the diol-epoxide and quinone pathways, as these are well-established routes leading to DNA interaction. researchgate.net There is extensive literature on the primary phenols, dihydrodiols, and diol-epoxides formed from BaP. mdpi.commdpi.comoup.com

However, there are notable gaps in the literature concerning specific hydroxymethyl derivatives like this compound. Most research on hydroxymethyl-PAHs centers on derivatives formed from methylated PAHs, such as the conversion of 6-methyl-BaP to 6-hydroxymethyl-BaP. nih.govnih.gov

Key research gaps include:

Formation Pathway: There is a lack of direct evidence and detailed studies on the enzymatic formation of this compound from either unsubstituted BaP or 11-methyl-BaP in mammalian systems.

Quantitative Occurrence: The prevalence and quantity of this compound formed relative to other major metabolites are unknown.

Biological Function: While some hydroxymethyl derivatives have been assessed for biological activity, specific data for the 11-hydroxy isomer is scarce. pnas.org

Future research could investigate the potential for alternate metabolic activation pathways for substituted PAHs, including the formation of hydroxymethyl derivatives at various positions like C11. grantome.com Such studies would help to create a more complete picture of the complex metabolic fate of benzo(a)pyrene and its many derivatives.

Data Tables

Table 1: Major Classes of Benzo(a)pyrene (BaP) Metabolites This table outlines the primary categories of metabolites formed during the biotransformation of BaP.

Metabolite ClassPrecursor(s)Key Enzymes InvolvedExample Compound(s)
Epoxides Benzo(a)pyreneCytochrome P450 (CYP1A1, CYP1B1)Benzo(a)pyrene-7,8-oxide nih.gov
Dihydrodiols BaP-EpoxidesEpoxide HydrolaseBenzo(a)pyrene-7,8-dihydrodiol nih.gov
Diol Epoxides BaP-DihydrodiolsCytochrome P450 (CYP1A1, CYP1B1)Benzo(a)pyrene-7,8-diol-9,10-epoxide (BPDE) mdpi.com
Phenols Benzo(a)pyreneCytochrome P4503-Hydroxybenzo(a)pyrene, 9-Hydroxybenzo(a)pyrene oup.com
Quinones BaP-DihydrodiolsAldo-Keto Reductases (AKRs)Benzo(a)pyrene-7,8-dione nih.gov
Hydroxymethyl Derivatives Methylated BaPCytochrome P4506-Hydroxymethylbenzo(a)pyrene nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzo[a]pyren-11-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O/c22-12-17-11-15-6-3-5-13-8-9-16-10-14-4-1-2-7-18(14)20(17)21(16)19(13)15/h1-11,22H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBXZHYQBHKPGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C(=CC5=CC=C4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60241513
Record name 11-Hydroxymethylbenzo(a)pyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60241513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94500-53-5
Record name 11-Hydroxymethylbenzo(a)pyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094500535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Hydroxymethylbenzo(a)pyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60241513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Formation and Biosynthesis of 11 Hydroxymethylbenzo a Pyrene

Enzymatic Pathways Leading to 11-Hydroxylation

The enzymatic conversion of BaP into its various hydroxylated metabolites, including hydroxymethyl derivatives, is a key step in its metabolic fate. This process is predominantly carried out by a superfamily of enzymes known for their role in xenobiotic metabolism.

The initial and rate-limiting step in the metabolic activation of BaP is its oxidation, a reaction primarily catalyzed by Cytochrome P450 (CYP) monooxygenases. d-nb.infomdpi.comnih.gov These phase I metabolic enzymes introduce oxygen into the BaP molecule, creating more polar and reactive intermediates such as epoxides, phenols, and dihydrodiols. nih.govresearchgate.netresearchgate.net This hydroxylation is a crucial prerequisite for subsequent metabolic transformations. For instance, BaP is first oxidized to BaP-7,8-epoxide, which is then hydrated by epoxide hydrolase to form (-)-benzo[a]pyrene-7,8-dihydrodiol. d-nb.infowikipedia.orgwikipedia.org This dihydrodiol can then be further oxidized by CYPs to produce the ultimate carcinogenic metabolite, (+)-benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE). mdpi.comwikipedia.orgwikipedia.org While this pathway is the most studied for carcinogenesis, CYPs also catalyze hydroxylation at other positions on the BaP ring, leading to a variety of hydroxylated metabolites. researchgate.netresearchgate.net The biotransformation of methyl-substituted BaP, such as 6-methylbenzo[a]pyrene (B1207296), can be metabolized by CYPs to form 6-hydroxymethylbenzo(a)pyrene, which can then be further conjugated. nih.gov Similarly, algal metabolism of BaP has been shown to produce the cis-11,12-dihydrodiol of BaP, a direct precursor to a hydroxylated form at the 11-position. nih.gov

Several specific isoforms of the CYP superfamily have been identified as key players in the metabolism of BaP. mdpi.comnih.gov Research has consistently shown that CYP1A1, CYP1A2, and CYP1B1 are the major enzymes responsible for the oxidation of BaP. mdpi.comnih.govmdpi.comfrontiersin.orgpreprints.org

CYP1A1 is considered the most active and important enzyme in the metabolic activation of BaP to its carcinogenic forms. mdpi.comfrontiersin.org It plays a major role in converting BaP into BaP-7,8-epoxide and subsequently oxidizing BaP-7,8-dihydrodiol to the highly reactive BPDE. d-nb.infofrontiersin.orgmdpi.comosti.gov

CYP1B1 also contributes significantly to BaP bioactivation, sharing a similar catalytic function with CYP1A1 in the formation of diol epoxides. d-nb.infofrontiersin.orgmdpi.comosti.govresearchgate.net

CYP1A2 , while also involved, is another major isoform participating in the oxidative metabolism of BaP. mdpi.comnih.gov

Table 1: Key Cytochrome P450 Isoforms in Benzo(a)pyrene Metabolism

CYP Isoform Primary Role in BaP Metabolism References
CYP1A1 Major enzyme for BaP oxidation and activation; forms BaP-7,8-epoxide and BPDE. d-nb.infomdpi.comfrontiersin.orgfrontiersin.orgmdpi.comosti.gov
CYP1B1 Significant role in BaP bioactivation to diol epoxides, similar to CYP1A1. d-nb.infofrontiersin.orgmdpi.comosti.govresearchgate.net
CYP1A2 Involved in the overall oxidative metabolism of BaP. mdpi.comnih.gov

The activity and expression of the crucial CYP1 family enzymes are tightly regulated by the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. nih.govaacrjournals.orgoup.com BaP itself is a potent agonist for the AhR. oup.comdovepress.com The regulatory mechanism proceeds as follows:

BaP enters the cell and binds to the AhR located in the cytoplasm. researchgate.netresearchgate.net

This binding event triggers the translocation of the BaP-AhR complex into the nucleus. aacrjournals.orgresearchgate.net

Inside the nucleus, the complex dimerizes with the AhR nuclear translocator (ARNT). aacrjournals.org

This complete transcription factor complex then binds to specific DNA sequences known as xenobiotic-responsive elements (XREs) or aryl hydrocarbon response elements (AhREs) located in the promoter regions of target genes. researchgate.net

Binding to these elements initiates the transcription of a battery of genes, most notably CYP1A1, CYP1A2, and CYP1B1. nih.govmdpi.com

This induction of CYP enzymes by BaP creates a feedback loop that enhances its own metabolism, leading to an increased formation of hydroxylated and other reactive metabolites. frontiersin.orgfrontiersin.org Mice that lack a functional AhR are resistant to the carcinogenic effects of BaP, highlighting the critical role of this receptor in mediating BaP's toxicity through the induction of metabolic enzymes. nih.gov

While the Cytochrome P450 system is the primary pathway for BaP hydroxylation, other enzyme systems also contribute to its metabolism.

Peroxidases , such as horseradish peroxidase (HRP) and prostaglandin (B15479496) H synthase (PHS), can catalyze the one-electron oxidation of BaP. nih.gov This mechanism leads to the formation of a radical cation, which is an intermediate in the production of BaP-quinones (e.g., BP 1,6-, 3,6-, and 6,12-dione). nih.govtandfonline.com Peroxidases can also mediate the conjugation of BaP metabolites with glutathione (B108866), a detoxification reaction that can be enhanced by the presence of phenolic BaP metabolites. nih.gov Studies with HRP and the proximate carcinogen benzo[a]pyrene-7,8-dihydrodiol have shown the formation of reactive intermediates, suggesting an alternative activation pathway. tandfonline.com

Aldo-keto reductases (AKRs) represent another pathway. These enzymes can oxidize BaP-7,8-diol to form benzo[a]pyrene-7,8-quinone. mdpi.comnih.gov This ortho-quinone can undergo redox cycling, which generates reactive oxygen species that can cause cellular damage. nih.gov

Other Oxidoreductases like 5-lipoxygenase and cyclooxygenase have also been implicated in the bioactivation of BaP, contributing to the formation of DNA adducts. nih.gov Studies using mouse models with deleted cytochrome P450 oxidoreductase (POR) in the liver suggest that other electron donors, such as cytochrome b5, can support CYP-mediated metabolism and bioactivation of BaP. d-nb.infooup.comresearchgate.net

Role of Cytochrome P450 Monooxygenases (CYPs) in BaP Metabolism to Hydroxylated Forms

Specific CYP Isoforms Implicated (e.g., CYP1A1, CYP1A2, CYP1B1)

Non-Enzymatic Formation Routes and Environmental Precursors

While enzymatic metabolism is the principal route for the formation of hydroxylated BaP derivatives in biological systems, certain precursors and environmental conditions can lead to their generation. Specific information on non-enzymatic routes for 11-Hydroxymethylbenzo(a)pyrene is limited in the available research. However, studies on microbial and algal metabolism provide insights into precursors. The freshwater green alga Selenastrum capricornutum has been shown to metabolize BaP, producing the cis-11,12-dihydrodiol of BaP as a major metabolite under specific light conditions. nih.gov This dihydrodiol is a direct precursor that can be further metabolized to a hydroxylated form at the 11- or 12-position. This demonstrates a biosynthetic pathway to a direct precursor of 11-hydroxy BaP derivatives in an environmental organism.

Isotopic Labeling and Tracing Studies for Elucidating Formation Mechanisms

Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds like BaP and to elucidate the mechanisms of their transformation. epa.gov In these studies, a stable or radioactive isotope is incorporated into the molecule of interest, which is then administered to a biological system.

Methodology : Researchers often use BaP labeled with Carbon-14 (¹⁴C) or Carbon-13 (¹³C). epa.govvulcanchem.com After exposure, metabolites are isolated from tissues, cells, or media and analyzed using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS). epa.govtera.org The presence of the isotopic label allows for the unambiguous identification and quantification of the parent compound and its various metabolites, distinguishing them from endogenous molecules. vulcanchem.com

Applications : Such studies have been instrumental in tracking the rates of appearance of BaP metabolites in different tissues, identifying the specific products of enzymatic reactions, and quantifying the formation of DNA adducts. epa.govvulcanchem.comtera.org For example, ¹⁴C-labeled BaP has been used in isolated perfused rabbit lungs to study how particulate matter affects BaP metabolism. epa.gov Similarly, ¹³C-labeled standards for BaP metabolites, such as Benzo[a]pyrenetetrol, are used as internal standards for accurate quantification in metabolic investigations. vulcanchem.com These tracing studies provide definitive evidence for metabolic pathways and help to understand the complex network of reactions involved in the formation of hydroxylated derivatives like this compound.

Metabolic Transformations of 11 Hydroxymethylbenzo a Pyrene

Phase I Metabolic Pathways

Phase I metabolism involves the introduction or exposure of functional groups on the 11-Hydroxymethylbenzo(a)pyrene molecule, primarily through oxidation and hydroxylation reactions. These initial transformations are often a prerequisite for the subsequent Phase II conjugation reactions.

Further Oxidation and Hydroxylation of this compound

The initial hydroxymethyl group of this compound can undergo further oxidation. This process is often catalyzed by alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs). For instance, research on the related compound 1-hydroxymethylpyrene (1-HMP) has shown that its primary biotransformation route in rats is the oxidation of the side chain to a carboxylic acid, a detoxification pathway. researchgate.net Inhibition of these enzymes can lead to an increase in the formation of DNA adducts, highlighting the importance of this oxidative detoxification. researchgate.net

In addition to the oxidation of the hydroxymethyl group, the aromatic ring system of benzo(a)pyrene and its derivatives is susceptible to hydroxylation by cytochrome P450 (CYP) enzymes. mdpi.comnih.gov This can result in the formation of various phenolic metabolites. iarc.fr While direct studies on the further ring hydroxylation of this compound are specific, the general metabolism of benzo(a)pyrene involves the formation of multiple hydroxylated products at different positions on the polycyclic aromatic structure. nih.gov

Formation of Reactive Electrophiles from this compound (e.g., Sulfuric Acid Esters)

A critical activation pathway for hydroxymethyl-substituted polycyclic aromatic hydrocarbons (PAHs) involves the formation of reactive electrophilic esters, particularly sulfuric acid esters. oup.comoup.com This process is catalyzed by sulfotransferases (SULTs), which transfer a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of this compound. oup.comnih.gov

The resulting sulfuric acid ester is often unstable and can spontaneously break down to form a highly reactive benzylic carbocation. oup.com This electrophilic intermediate can then readily react with nucleophilic sites on cellular macromolecules, including DNA, to form covalent adducts. oup.comoup.com Studies on the analogous compound 6-hydroxymethylbenzo(a)pyrene have demonstrated that its sulfuric acid ester is a potent mutagen and carcinogen, and it forms benzylic DNA adducts in vivo. nih.govresearchgate.net The formation of these reactive sulfuric acid esters is considered a significant pathway for the metabolic activation of certain PAHs. oup.comoup.comnih.gov

Phase II Conjugation Pathways

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which generally increases their water solubility and facilitates their elimination from the body. longdom.org For this compound, the primary conjugation reactions include glucuronidation, sulfation, and glutathione (B108866) conjugation.

Glucuronidation by UDP-Glucuronosyltransferases (UGTs)

Glucuronidation is a major detoxification pathway for many xenobiotics, including metabolites of benzo(a)pyrene. researchgate.netosti.gov This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which transfer a glucuronic acid moiety from the cofactor uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to a suitable functional group, such as the hydroxyl group of this compound. nih.govresearchgate.net

Research has shown that various UGT isoforms are involved in the glucuronidation of hydroxylated benzo(a)pyrene metabolites. researchgate.net For example, UGT1A7 and UGT1A10 are well expressed in aerodigestive tract tissues and are capable of glucuronidating phenolic benzo(a)pyrene metabolites. nih.gov UGT1A9 is also highly active towards hydroxy metabolites of benzo(a)pyrene. researchgate.net The addition of the bulky, polar glucuronic acid group significantly increases the water solubility of the compound, preparing it for excretion. longdom.org

Table 1: UGT Isoforms Involved in Benzo(a)pyrene Metabolite Glucuronidation

UGT IsoformSubstrate(s)Tissue Expression (Example)Reference(s)
UGT1A7Phenolic BaP metabolitesAerodigestive tract nih.gov
UGT1A10Phenolic BaP metabolitesAerodigestive tract nih.gov
UGT1A9Hydroxy metabolites of BaPNot specified researchgate.net
UGT3A21-OH-pyrene, various OH-B(a)P, B(a)P-7,8-diolAerodigestive tract tissues researchgate.net

Sulfation by Sulfotransferases (SULTs)

Sulfation, catalyzed by sulfotransferase (SULT) enzymes, is another important Phase II conjugation pathway. nih.govlongdom.org As mentioned in section 3.1.2, while sulfation of the benzylic alcohol can lead to bioactivation, sulfation of phenolic metabolites of benzo(a)pyrene is generally considered a detoxification step. oup.com SULTs transfer a sulfonate group from PAPS to a hydroxyl group, forming a sulfate (B86663) conjugate that is more water-soluble and readily excretable. oup.com

Several SULT isoforms have been identified in humans, and they exhibit broad substrate specificity. oup.com For example, SULT1A1, SULT1B1, and SULT1C3 have been shown to be involved in the sulfation of 6-hydroxymethylbenzo(a)pyrene. preprints.org The balance between bioactivation and detoxification via sulfation can be a critical determinant of the ultimate biological effect of hydroxymethyl-PAHs.

Table 2: SULT Isoforms and their Role in Hydroxymethyl-PAH Metabolism

SULT IsoformSubstrate(s)FunctionReference(s)
SULT1A16-Hydroxymethylbenzo[a]pyreneBioactivation/Detoxification preprints.org
SULT1B16-Hydroxymethylbenzo[a]pyreneO-Sulfation preprints.org
SULT1C36-Hydroxymethylbenzo[a]pyreneO-Sulfation preprints.orgwayne.edu
SULT2A16-Hydroxymethylbenzo[a]pyreneO-Sulfation preprints.org

Glutathione Conjugation by Glutathione S-Transferases (GSTs)

Glutathione (GSH) conjugation, mediated by glutathione S-transferases (GSTs), is a crucial detoxification mechanism for reactive electrophilic metabolites. mdpi.comnih.govlongdom.org GSTs catalyze the reaction of the nucleophilic thiol group of glutathione with electrophilic compounds, such as the reactive sulfuric acid ester of this compound or other electrophilic metabolites formed during Phase I metabolism. nih.govmetu.edu.tr

This conjugation reaction effectively neutralizes the reactivity of the electrophile, preventing it from binding to critical cellular targets like DNA. nih.govuomus.edu.iq The resulting glutathione conjugate is then typically further metabolized through the mercapturic acid pathway before being excreted. uomus.edu.iq Various GST isoenzymes, including those from the Alpha, Mu, and Pi classes, have been shown to be involved in the detoxification of PAH metabolites. nih.gov For instance, GSTM1 overexpression has been found to reduce DNA adduct formation by benzo(a)pyrene diol epoxides. nih.gov

Table 3: GST Isoforms in the Detoxification of PAH Metabolites

GST ClassIsoform(s)Role in DetoxificationReference(s)
AlphaGSTA2Increased activity upon B[a]P exposure nih.gov
MuGSTM1, GSTM2, GSTM4, GSTM6Increased activity upon B[a]P exposure, reduction of DNA adducts nih.gov
PiGSTP1Glutathionylation of PAH diol epoxides nih.gov

Interplay Between Phase I and Phase II Enzymes in this compound Biotransformation

The biotransformation of hydroxymethylbenzo(a)pyrenes is a multi-step process involving a critical interplay between Phase I and Phase II metabolic enzymes. mdpi.comnih.gov Typically, Phase I reactions, often catalyzed by cytochrome P450 (CYP) enzymes, introduce or expose functional groups on a xenobiotic, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion. mdpi.comresearchgate.net However, in the case of 6-hydroxymethylbenzo(a)pyrene (6-HMBP), this process can paradoxically lead to metabolic activation rather than detoxification. nih.govoup.comiarc.fr

Phase I: Formation of the Hydroxymethyl Group

The initial formation of 6-HMBP occurs via Phase I oxidation of a methyl group on a precursor molecule like 6-methylbenzo[a]pyrene (B1207296). nih.govresearchgate.net This hydroxylation is catalyzed by cytochrome P450 (CYP) enzymes located in the microsomes. nih.gov This step creates the hydroxylated substrate necessary for subsequent Phase II conjugation.

Phase II: Bioactivation by Sulfotransferases

The key event in the metabolic activation of 6-HMBP is the Phase II conjugation of its benzylic hydroxyl group, a reaction catalyzed by cytosolic sulfotransferase (SULT) enzymes. nih.govresearchgate.net This enzymatic reaction requires the cofactor 3′-phosphoadenosine-5′-phosphosulfate (PAPS). nih.govnih.gov The product of this reaction is not an inert, easily excreted conjugate, but a highly reactive and electrophilic sulfuric acid ester, 6-sulfooxymethylbenzo[a]pyrene (SMBP). nih.govoup.comresearchgate.net

This sulfuric acid ester is considered an ultimate carcinogenic metabolite because it is unstable and can spontaneously break down to form a benzylic carbocation. oup.com This highly electrophilic intermediate can then readily react with nucleophilic sites on cellular macromolecules, most notably DNA, to form stable covalent adducts. nih.govnih.gov The formation of these DNA adducts is a critical initiating event in chemical carcinogenesis. nih.gov

While sulfonation is the primary activation pathway, other conjugation reactions have been explored. Studies have shown that activation of 6-HMBP dependent on acetyl-CoA and ATP can also form benzylic DNA adducts, though to a much lesser extent than the sulfotransferase-mediated pathway. nih.gov The binding of 6-HMBP to DNA was also found to be significantly enhanced by ATP, suggesting the formation of a reactive phosphate (B84403) ester, although this pathway appears less significant than sulfation in vivo. nih.gov Therefore, the interplay is clear: Phase I enzymes produce the substrate (6-HMBP), and Phase II SULT enzymes transform it into a potent, DNA-reactive electrophile (SMBP). nih.gov

In Vitro and In Vivo Metabolic Studies (in non-human models)

The metabolic activation pathway of 6-HMBP has been elucidated through numerous studies using non-human in vitro and in vivo models. These experiments have been essential for identifying the enzymes involved, the reactive metabolites formed, and the resulting macromolecular damage.

Subcellular fractions are invaluable tools for dissecting metabolic pathways. Microsomal fractions, rich in cytochrome P450 enzymes, are used to study Phase I reactions, while the cytosolic fraction contains the soluble sulfotransferase enzymes responsible for Phase II activation of 6-HMBP. nih.govwur.nl

Studies utilizing rat and mouse liver cytosolic fractions have been fundamental in demonstrating the role of SULTs. When 6-HMBP is incubated with liver cytosol fortified with the PAPS cofactor, it is converted into the mutagenic SMBP. nih.govresearchgate.net This activation can be measured by the subsequent formation of covalent adducts when DNA is included in the incubation mixture. nih.gov Research has shown that rat and mouse liver cytosols effectively mediate the formation of benzylic DNA adducts from 6-HMBP. nih.govresearchgate.net The primary adduct formed has been identified as N2-(benzo[a]pyrene-6-methylenyl)-deoxyguanosine. nih.gov

The significance of the sulfotransferase pathway was confirmed using inhibitors. Dehydroepiandrosterone (DHEA), an inhibitor of SULT activity for 6-HMBP, was shown to significantly reduce the formation of these DNA adducts in vitro and in vivo. nih.gov In contrast, studies with rat liver microsomes showed minimal capacity to mediate the binding of 6-HMBP to DNA, highlighting that the critical activation step is cytosolic, not microsomal. nih.gov

These assays have definitively established that the cytosolic SULT-catalyzed formation of an electrophilic sulfuric acid ester is the principal pathway for the metabolic activation of 6-HMBP. nih.gov

Comparative studies across different species and cell lines reveal variations in metabolic capabilities that can influence susceptibility to carcinogens. The metabolism of 6-methyl-B[a]P by liver microsomes from 3-methylcholanthrene-induced rats produced metabolites including 1-hydroxy-6-hydroxymethyl-B[a]P and 3-hydroxy-6-hydroxymethyl-B[a]P, indicating that both ring and side-chain oxidation occur. wur.nl

The activation of 6-HMBP via sulfation has been demonstrated in both rat and mouse models. In vivo studies where 6-HMBP was administered to rats resulted in the formation of hepatic DNA adducts identical to those produced in the in vitro cytosolic assays. nih.gov Similarly, administration of synthetic SMBP to rats led to the formation of adducts with guanine (B1146940), adenine (B156593), and cytosine bases in liver DNA. nih.gov

In infant male B6C3F1 mice, SMBP proved to be a potent hepatocarcinogen, producing high levels of benzylic DNA adducts in the liver that accounted for approximately 80% of the total adducts. researchgate.net A comparable dose of the parent 6-HMBP was found to be about one-tenth as active. researchgate.net This underscores the high carcinogenic potential of the sulfuric acid ester metabolite and the efficiency of its formation in mouse liver.

The Ames Salmonella mutagenicity test is a bacterial cell-based assay widely used to screen for carcinogenic potential. In this system, SMBP is a strong, direct-acting mutagen toward Salmonella typhimurium TA98. oup.com The proximate metabolite, 6-HMBP, also shows mutagenic activity, but this is dependent on the presence of a metabolic activation system containing rat liver cytosol and PAPS. waocp.org

These comparative data confirm that the metabolic activation of 6-HMBP to a reactive sulfuric acid ester is a consistent finding across different rodent models (rat, mouse) and is observable in bacterial mutagenicity assays when the appropriate metabolic components are supplied.

Data Tables

Table 1: Key Enzymes and Metabolites in 6-HMBP Biotransformation

Compound/EnzymeRole in MetabolismLocationResulting Product
Phase I Enzymes
Cytochrome P450 (CYP)Catalyzes the hydroxylation of a methyl group on a precursor (e.g., 6-methylbenzo[a]pyrene) to form 6-HMBP. nih.govMicrosomes6-Hydroxymethylbenzo(a)pyrene (6-HMBP)
Phase II Enzymes
Sulfotransferase (SULT)Catalyzes the sulfation of the benzylic hydroxyl group of 6-HMBP. nih.gov This is a metabolic activation step.Cytosol6-Sulfooxymethylbenzo(a)pyrene (SMBP)
Reactive Metabolite
6-Sulfooxymethylbenzo(a)pyrene (SMBP)An unstable, electrophilic sulfuric acid ester. oup.comN/AForms a benzylic carbocation that binds to DNA.

Table 2: Summary of Findings from In Vitro/In Vivo Non-Human Studies

Study TypeModel SystemKey FindingsReference(s)
Cytosolic Fraction Assay Rat and Mouse Liver CytosolDemonstrated the PAPS-dependent sulfotransferase activity that converts 6-HMBP to a reactive metabolite capable of forming DNA adducts. nih.gov
In Vivo DNA Adduct Formation Rat LiverAdministration of 6-HMBP resulted in hepatic DNA adducts, primarily N2-(benzo[a]pyrene-6-methylenyl)-deoxyguanosine. nih.gov
In Vivo Carcinogenicity Infant Male B6C3F1 Mice6-Sulfooxymethylbenzo[a]pyrene (SMBP) was shown to be a potent hepatocarcinogen, inducing high levels of benzylic DNA adducts. researchgate.net
Bacterial Mutagenicity Assay Salmonella typhimurium TA98SMBP is a direct-acting mutagen. 6-HMBP requires metabolic activation by liver cytosol and PAPS to be mutagenic. oup.comwaocp.org

Molecular Interactions and Mechanistic Studies of 11 Hydroxymethylbenzo a Pyrene

DNA Adduct Formation by 11-Hydroxymethylbenzo(a)pyrene and its Active Metabolites

The carcinogenicity of many polycyclic aromatic hydrocarbons (PAHs), including benzo[a]pyrene (B130552) (B[a]P), is linked to their metabolic activation into reactive intermediates that can covalently bind to DNA, forming DNA adducts. plos.orgd-nb.info While the primary and most studied activation pathway for B[a]P involves the formation of diol epoxides, an alternative mechanism involves the metabolic activation of its hydroxymethyl derivatives, such as this compound (also known as 6-Hydroxymethylbenzo[a]pyrene). nih.govoup.comiarc.fr This metabolite can be further activated to form an electrophilic sulfuric acid ester, which readily reacts with DNA. nih.govncats.io

The formation of this reactive ester, 6-[(sulfooxy)methyl]-benzo[a]pyrene, leads to the creation of benzylic DNA adducts in vivo, as observed in rat liver. nih.govncats.io The level of these adducts can be significantly higher following administration of the sulfuric acid ester compared to the parent hydroxymethyl compound, highlighting the ester's high reactivity. capes.gov.brnih.gov

The DNA adducts formed from the active metabolite of this compound are characterized as benzylic adducts. oup.comnih.gov In these adducts, a covalent bond is formed between the methylene (B1212753) carbon of the hydroxymethyl group and nucleophilic sites on the DNA bases. oup.com This occurs after the hydroxymethyl group is converted into a better leaving group, specifically a sulfuric acid ester. nih.govncats.io

The metabolism of B[a]P can lead to various stereoisomeric intermediates. nih.gov For instance, the metabolism of the parent compound B[a]P to its diol epoxides results in four stereoisomers: (+)- and (-)-anti-BPDE, and (+)- and (-)-syn-BPDE. nih.gov Each of these can form both cis and trans adducts with DNA. nih.gov The stereochemistry of the adducts, such as the (+)-trans-anti-[BP]-N2-dG ((+)-ta[BP]G) adduct, is a critical determinant of its biological consequences, including its resistance to DNA repair and its ability to block transcription. researchgate.netnih.gov While detailed stereochemical analysis for adducts from this compound is less extensively documented in the provided sources, the principle that stereochemistry dictates biological activity is fundamental. nih.gov

The electrophilic metabolites of B[a]P, including the reactive ester of this compound, primarily target the purine (B94841) bases in DNA. nih.govoup.com Research has shown that the benzylic DNA adducts from hydroxymethyl PAHs form through the covalent binding of the methylene carbon to the exocyclic amino groups of guanine (B1146940) and adenine (B156593) bases. oup.com

Specifically, for the sulfuric acid ester of this compound, adducts are formed with deoxyguanosine (dG) and deoxyadenosine (B7792050) (dA). nih.gov This is consistent with the broader pattern observed for B[a]P metabolites, where the most common adducts involve the N² position of guanine and the N⁶ position of adenine. d-nb.infomdpi.com The ultimate diol-epoxide metabolite of B[a]P, BPDE, reacts predominantly with guanine to form the BPDE-N²-dGuo adduct. plos.orgd-nb.info

Epoxide hydrolase (EH) is a critical enzyme in the metabolic processing of PAHs. plos.orgnumberanalytics.com Its primary role is to convert epoxides, which are reactive electrophiles, into corresponding dihydrodiols. numberanalytics.comwikipedia.org This is generally a detoxification step, as the diols are less reactive and more water-soluble. numberanalytics.comwikipedia.org

However, in the context of B[a]P bioactivation via the major diol-epoxide pathway, epoxide hydrolase plays a crucial, albeit intermediary, role in forming the ultimate carcinogen. researchgate.netmdpi.com The process begins with cytochrome P450 enzymes (CYPs) oxidizing B[a]P to form B[a]P-7,8-oxide. researchgate.netmdpi.com Microsomal epoxide hydrolase (mEH) then hydrolyzes this epoxide to create (-)-B[a]P-trans-7,8-dihydrodiol (B[a]P-7,8-diol). nih.govmdpi.commdpi.com This dihydrodiol is not the final reactive species but is a key precursor. nih.gov It is this B[a]P-7,8-diol that is subsequently oxidized by CYP enzymes to form the highly mutagenic benzo[a]pyrene-7,8-diol-9,10-epoxides (BPDE), which then form DNA adducts. plos.orgnih.govmdpi.com Therefore, epoxide hydrolase is an essential enzyme in the metabolic cascade that produces the precursors to the most potent B[a]P-derived carcinogens. researchgate.net

The level of DNA adducts formed from this compound is directly dependent on the activity of specific metabolic enzymes. The formation of the parent this compound itself is a result of metabolism by CYP enzymes. nih.goviarc.fr

The critical activation step for this metabolite is its conversion to an electrophilic sulfuric acid ester, a reaction catalyzed by cytosolic sulfotransferases (SULTs) using 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as a sulfo-group donor. oup.comnih.gov Studies have demonstrated that rat liver cytosol contains sulfotransferase activity that activates this compound, leading to the formation of benzylic DNA adducts. oup.comnih.gov The level of these adducts is significantly influenced by SULT activity. nih.gov

In the more broadly studied diol-epoxide pathway, cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, are paramount. plos.orgnih.govnih.gov These enzymes are responsible for both the initial oxidation of B[a]P and the subsequent conversion of B[a]P-7,8-diol to the ultimate carcinogen, BPDE. researchgate.netnih.gov The expression and activity of these CYPs, which can be induced by exposure to PAHs, directly correlate with the levels of BPDE-DNA adducts. nih.govmdpi.com Conversely, phase II enzymes like glutathione-S-transferases (GSTs) play a detoxification role by conjugating and eliminating reactive metabolites like BPDE, thereby reducing adduct formation. plos.orgmdpi.com

FeatureDescriptionKey EnzymesSource
Metabolite 6-[(sulfooxy)methyl]-benzo[a]pyreneSulfotransferase (SULT) nih.gov, nih.gov
Adduct Type Benzylic AdductSulfotransferase (SULT) oup.com, nih.gov
DNA Target Deoxyguanosine (dG), Deoxyadenosine (dA)Not Applicable nih.gov
Precursor Benzo[a]pyrene-7,8-oxideEpoxide Hydrolase (EH) mdpi.com, researchgate.net
Ultimate Carcinogen Benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE)Cytochrome P450 (CYP1A1, CYP1B1) plos.org, nih.gov

Role of Epoxide Hydrolase in Precursor Metabolism

Protein Adduct Formation and Interaction with Cellular Macromolecules

In addition to reacting with DNA, reactive metabolites of B[a]P can form covalent adducts with other cellular macromolecules, including proteins. wikipedia.org These electrophilic intermediates, such as epoxides and sulfuric acid esters, can react with nucleophilic sites on proteins. wikipedia.org

High concentrations of the B[a]P metabolite BPDE have been shown to form protein adducts. encyclopedia.pub For example, higher levels of BPDE protein adducts have been detected in smokers compared to non-smokers. encyclopedia.pub Studies have also investigated the formation of adducts with specific proteins, such as albumin, in the context of 6-hydroxymethylbenzo[a]pyrene exposure. koreascience.kr The formation of protein adducts can serve as a biomarker of exposure and represents a portion of the biologically effective dose of the carcinogen.

Mechanisms of Genotoxicity (focus on molecular events, not outcomes)

The genotoxicity of this compound stems from the molecular events following its metabolic activation. ncats.io The core event is the formation of a highly electrophilic sulfuric acid ester, 6-[(sulfooxy)methyl]-benzo[a]pyrene. nih.govncats.io This reactive metabolite covalently binds to DNA, forming stable benzylic adducts primarily at guanine and adenine residues. nih.govnih.gov

These adducts represent lesions in the DNA structure. plos.org The presence of such a bulky adduct on a DNA strand can physically obstruct the progression of cellular machinery like DNA and RNA polymerases. nih.gov Stalling of RNA polymerase II at an adduct site is a key molecular event that can trigger transcription-coupled DNA repair. nih.gov If these adducts are not removed by cellular DNA repair mechanisms, they can lead to misincorporation of bases during DNA replication. mdpi.comencyclopedia.pub This erroneous replication is a fundamental molecular event that results in permanent changes to the DNA sequence, known as mutations. mdpi.com The formation of both stable and unstable (depurinating) adducts contributes to the genotoxic profile of B[a]P metabolites. nih.govmdpi.com

Based on a comprehensive review of available scientific literature, there is a significant lack of specific research data for the chemical compound This compound concerning the detailed molecular interactions and mechanistic pathways requested in the outline.

The majority of research focuses on the parent compound, benzo[a]pyrene (BaP), its primary carcinogenic metabolite, benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), or other isomers such as 6-hydroxymethylbenzo[a]pyrene.

Therefore, generating a thorough, informative, and scientifically accurate article that focuses solely on this compound according to the specified outline is not possible with the currently available information. Proceeding would require extensive extrapolation from other compounds, which would compromise the scientific accuracy and integrity of the article.

Key information that is not available in the public domain for this compound includes:

Specific studies detailing its induction of DNA strand breaks or oxidative lesions.

Research on its direct modulation of DNA repair pathways.

Data on the formation of reactive oxygen species (ROS) specifically from its metabolic cycling.

Evidence of its direct interaction with, or modulation of, the AhR/ARNT/XRE signal transduction pathway.

Due to this absence of specific data, the request to generate an article strictly adhering to the provided outline for this compound cannot be fulfilled at this time.

Analytical and Detection Methodologies for 11 Hydroxymethylbenzo a Pyrene and Its Metabolites

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of 11-OHMBaP and its related compounds from intricate mixtures. The choice of chromatographic method often depends on the sample matrix, the concentration of the analyte, and the required sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of BaP metabolites. researchgate.netcdc.goviupac.org When coupled with various detectors, HPLC offers a versatile platform for both qualitative and quantitative analysis.

UV Detectors : HPLC with Ultraviolet (UV) detection can be used for the simultaneous determination of multiple polycyclic aromatic hydrocarbons (PAHs), including BaP metabolites. cdc.gov However, its sensitivity and selectivity can be limited, especially in complex samples where other compounds may absorb at similar wavelengths. sciex.com

Fluorescence Detectors (FLD) : Fluorescence detection is a highly sensitive and selective method for PAHs and their hydroxylated metabolites, which are often fluorescent. researchgate.netiupac.orgsigmaaldrich.com By selecting specific excitation and emission wavelengths, the interference from non-fluorescent matrix components can be minimized. For instance, a method for analyzing 3-hydroxybenzo(a)pyrene (3-OHBaP) and BaP-tetrols in biological samples utilized fluorescence detection with excitation/emission wavelengths of 365/450 nm and 245/395 nm, respectively. researchgate.net This technique has achieved low limits of detection (LOD), often in the nanogram per milliliter (ng/mL) range. researchgate.net

Mass Spectrometry (MS) Detectors : Coupling HPLC with a mass spectrometer (HPLC-MS) provides high selectivity and sensitivity, allowing for the definitive identification and quantification of metabolites based on their mass-to-charge ratio. sciex.comresearchgate.net This is particularly valuable for confirming the identity of metabolites in complex biological matrices.

A comparison of different HPLC detectors for benzo(a)pyrene analysis highlighted that while fluorescence detection offers the highest sensitivity with a limit of detection (LOD) of 0.1 ng/mL, MS/MS detection provides superior selectivity. sciex.com

Table 1: Comparison of HPLC Detectors for Benzo(a)pyrene Analysis

DetectorAdvantagesDisadvantagesLimit of Detection (LOD)
UV Universal for many PAHsLower sensitivity and selectivityNot specified
Fluorescence (FLD) High sensitivity and selectivity for fluorescent compoundsNot all compounds are fluorescent0.1 ng/mL sciex.com
Mass Spectrometry (MS) High selectivity and structural informationHigher cost and complexityVaries with ionization source

This table summarizes the general characteristics of different HPLC detectors used in the analysis of benzo(a)pyrene and its metabolites.

Gas Chromatography (GC) is another powerful technique for the analysis of PAHs. researchgate.netanalis.com.mynist.gov It is often coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). researchgate.net

GC-MS : This combination is a gold standard for the identification of volatile and semi-volatile organic compounds. researchgate.net The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed mass spectra for identification. GC-MS has been used for the analysis of PAH concentrations in various samples, including those from straw combustion. researchgate.net For less volatile metabolites, derivatization may be necessary to increase their volatility for GC analysis. For instance, ethylation of BaP and its metabolites has been used prior to GC-MS analysis. researchgate.net

GC-FID : While less specific than MS, the Flame Ionization Detector is a robust and sensitive detector for hydrocarbons. It is a common choice for routine analysis where the identity of the target compounds is already known.

A comparison between GC and HPLC methods for PAH analysis indicated that both can yield excellent results. dguv.de The GC method may be preferable for lower-molecular-weight PAHs due to a lower limit of detection, though measurement times can be longer. dguv.de

Thin-Layer Chromatography (TLC) is a simpler and more cost-effective chromatographic technique that can be used for the separation and preliminary identification of BaP metabolites. While it may not offer the high resolution and sensitivity of HPLC or GC, it can be a useful screening tool. Historically, TLC has been used in the analysis of BaP and its metabolites, often in conjunction with other techniques for confirmation.

Gas Chromatography (GC) with Mass Spectrometry (MS) or Flame Ionization Detection (FID)

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) plays a pivotal role in the analysis of 11-OHMBaP and its metabolites, offering unparalleled sensitivity and specificity, which are essential for detecting these compounds at low concentrations in complex biological samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of DNA adducts formed from reactive metabolites of BaP, including those derived from 11-OHMBaP. researchgate.net This technique involves the separation of the adducts by LC followed by their detection using tandem mass spectrometry. The use of stable isotope-labeled internal standards in an isotope dilution LC-MS/MS method allows for accurate quantification. researchgate.net The process of adduct formation involves the metabolic activation of BaP to reactive species like BaP-7,8-diol-9,10-epoxide (BPDE), which then binds to DNA. mdpi.commdpi.com The resulting adducts, such as 10-(deoxyguanosin-N2-yl)-7,8,9-trihydroxy-7,8,9,10-tetrahydro-BaP (dG-N2-BPDE), are considered biomarkers of exposure and carcinogenic risk. mdpi.com

Table 2: Key BaP-DNA Adducts and their Significance

Adduct NamePrecursor MetaboliteSignificance
(+)-N2-10S-(7R,8S,9R-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene)-yl)-2'-deoxyguanosine (BPDE-deoxyguanosine)anti-benzo[a]pyrene-7,8-diol-9,10-epoxide (anti-BPDE)Most ubiquitous BaP adduct detected in mammalian DNA. nih.gov
Adducts from 6-hydroxymethylbenzo[a]pyrene6-sulfoxymethylbenzo[a]pyreneIndicates an alternative metabolic activation pathway. researchgate.netnih.gov

This table highlights significant DNA adducts formed from benzo(a)pyrene metabolites and their importance in toxicological studies.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which enables the confident identification of unknown metabolites in complex mixtures. researchgate.net When coupled with liquid chromatography (LC-HRMS), it is a powerful tool for comprehensive metabolite profiling, allowing for the simultaneous detection and identification of a wide range of BaP metabolites, including 11-OHMBaP and its downstream products. This approach is invaluable for elucidating the metabolic pathways of BaP and understanding the formation of various reactive and detoxified metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Adduct Quantification

Spectroscopic Techniques for Structural Elucidation (e.g., UV-Vis, NMR)

Spectroscopic methods are indispensable for the unambiguous identification and structural analysis of 11-Hydroxymethylbenzo(a)pyrene. Ultraviolet-Visible (UV-Vis) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are two primary techniques utilized for this purpose.

NMR Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are powerful tools for the structural elucidation of PAH derivatives. semanticscholar.org For example, ¹H NMR spectra of nitrobenzo[a]pyrene isomers show distinct chemical shifts and coupling constants for the aromatic protons, allowing for their differentiation. semanticscholar.org The chemical shifts of protons in complex structures, such as those involving pyrene (B120774), can be influenced by their chemical environment, as seen in the upfield shifts observed when pyrene is encapsulated within a larger complex. wiley-vch.de While specific NMR data for this compound were not found, the principles of NMR analysis of related PAHs would be directly applicable. rsc.orgsemanticscholar.orgwiley-vch.de

Table 1: Spectroscopic Data for Related Polycyclic Aromatic Hydrocarbons

CompoundTechniqueKey ObservationsReference
Nitrobenzo[a]pyrene Isomers¹H NMRDistinct chemical shifts for aromatic protons allowing isomer differentiation. semanticscholar.org
Pyrene¹H NMRUpfield shift of proton signals when encapsulated in a host complex. wiley-vch.de
PyreneUV-VisAbsorption spectrum is dependent on the solvent environment. researchgate.net
Benzo[a]pyrene (B130552)SpectroscopyUltraviolet/visual, infrared, fluorescence, mass, and nuclear magnetic-resonance spectral data have been reported. nih.gov

Immunoassays (e.g., ELISA) for Detection of Related PAHs and Metabolites

Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), offer a rapid, sensitive, and cost-effective method for screening for PAHs and their metabolites. sci-hub.seresearchgate.net These assays utilize the specific binding of antibodies to target analytes.

Competitive ELISAs are a common format for PAH detection. sci-hub.se In this setup, the target analyte in a sample competes with a labeled analyte for a limited number of antibody binding sites. A higher concentration of the target analyte results in a weaker signal, providing a quantitative measure of its presence. sci-hub.se

Several monoclonal antibodies have been developed that can detect benzo[a]pyrene and its metabolites. nih.govacs.orgscbt.com For instance, a monoclonal antibody has been developed that reacts with benzo[a]pyrene metabolites bound to macromolecules like DNA, RNA, and proteins, with a detection limit in the picomole range. nih.gov Another antibody, 10C10, raised against BSA-conjugated 6-Aminobenzo(a)pyrene, is effective for the detection of various PAHs, including pyrene and 7,12-dimethylbenz[a]anthracene, by ELISA. scbt.com

Sandwich ELISAs have also been developed, offering advantages in specificity and simplicity. nih.gov One such assay for benzo[α]pyrene-diolepoxide (BPDE)-HSA adducts demonstrated significantly different levels of adducts in populations with varying degrees of PAH exposure. nih.gov Furthermore, ultrasensitive enzymatic radioimmunoassays (USERIA) have shown even greater sensitivity, capable of detecting femtomole levels of benzo[a]pyrene-DNA adducts. aacrjournals.org These immunoassays can serve as valuable tools for monitoring exposure to PAHs in various settings. acs.orgaacrjournals.org

Table 2: Examples of Immunoassays for PAH and Metabolite Detection

Assay TypeTarget AnalyteKey FeaturesReference
Competitive ELISAPyrene and homologuesDetection limit of 65.08 pg/mL in water samples. nih.gov
Sandwich ELISABPDE-HSA adducts~10 times more sensitive than competitive ELISA for this adduct. nih.gov
Enzyme ImmunoassayBenzo[a]pyrene conjugated to macromoleculesDetects BaP bound to DNA, RNA, and proteins with picomole detection limits. nih.gov
Ultrasensitive Enzymatic Radioimmunoassay (USERIA)Benzo[a]pyrene-DNA adductsApproximately 500-fold more sensitive than radioimmunoassay. aacrjournals.org
Gel-based ImmunoassayBenzo[a]pyrene in aqueous samplesField-based test with a cut-off level of 5 ng/L. jst.go.jp

Sample Preparation and Extraction Methods from Biological and Environmental Matrices (excluding human samples)

The effective extraction of this compound and its metabolites from complex matrices is a critical prerequisite for accurate analysis. Various methods have been developed for isolating PAHs from environmental and non-human biological samples. mdpi.comnih.govd-nb.info

Liquid-Liquid Extraction (LLE): LLE is a conventional method for extracting PAHs from aqueous samples using an immiscible organic solvent. mdpi.com Solvents like dichloromethane, hexane, and toluene (B28343) are commonly used due to their high affinity for non-polar PAHs. mdpi.com

Solid-Phase Extraction (SPE): SPE is a widely used technique that involves passing a sample through a solid adsorbent material to selectively retain PAHs. mdpi.com This method allows for the concentration of analytes from large sample volumes, leading to lower detection limits. mdpi.com

Soxhlet Extraction: This technique is often applied to solid matrices like soils, sediments, and biological tissues. mdpi.com It involves the continuous washing of the sample with a suitable solvent over an extended period. mdpi.com

Accelerated Solvent Extraction (ASE): ASE is a more modern technique that uses elevated temperatures and pressures to enhance the extraction process, resulting in faster extractions and reduced solvent consumption compared to traditional methods. lcms.cz

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis, the QuEChERS method has been modified for the extraction of PAHs from food matrices like bread. nih.gov This method typically involves an extraction with a solvent like acetone, followed by a cleanup step using dispersive solid-phase extraction. nih.gov

Dispersive Liquid-Liquid Microextraction (DLLME): This is an automated microextraction procedure used for extracting PAHs from aqueous matrices. alsenvironmental.co.uk It utilizes a dispersive solvent and an extraction solvent to create a cloudy solution, facilitating the rapid transfer of analytes into the extraction solvent. alsenvironmental.co.uk

The choice of extraction method depends on the sample matrix, the target analytes, and the subsequent analytical technique. mdpi.comd-nb.info For instance, for the analysis of PAHs in ambient air, a combination of a quartz filter and a sorbent cartridge is often used for sample collection, followed by Soxhlet extraction of the combined filter and sorbent. epa.gov For biological tissues, such as mussel tissue, ASE can be employed for the simultaneous extraction of PAHs and other pollutants like PCBs. lcms.cz

Table 3: Overview of Extraction Methods for PAHs from Non-Human Samples

MethodSample MatrixPrincipleKey AdvantagesReference
Liquid-Liquid Extraction (LLE)WaterPartitioning of PAHs into an immiscible organic solvent.Simplicity, effectiveness for large volumes. mdpi.com
Solid-Phase Extraction (SPE)Environmental SamplesSelective retention of PAHs on a solid adsorbent.High selectivity, sensitivity, and reproducibility. mdpi.com
Soxhlet ExtractionSoils, Sediments, Biological TissuesContinuous washing of the sample with a solvent.Effective for solid matrices. mdpi.com
Accelerated Solvent Extraction (ASE)Mussel Tissue, SoilUse of elevated temperature and pressure to speed up extraction.Faster, less solvent consumption than traditional methods. lcms.cz
QuEChERSBreadExtraction with a solvent followed by dispersive SPE cleanup.Fast and simple. nih.gov
Dispersive Liquid-Liquid Microextraction (DLLME)Aqueous MatricesMicroextraction using a dispersive and an extraction solvent.Automated and rapid. alsenvironmental.co.uk

Comparative and Environmental Aspects of 11 Hydroxymethylbenzo a Pyrene

Occurrence of Benzo(a)pyrene and its Metabolites in Environmental Compartments

Benzo(a)pyrene (B(a)P), a well-known polycyclic aromatic hydrocarbon (PAH), and its various metabolites are widespread environmental contaminants. nih.gov Their presence is consistently detected in multiple environmental matrices, including air, water, soil, and sediments. nih.govnih.govnih.gov The primary sources of these compounds are anthropogenic, stemming from the incomplete combustion of organic materials such as fossil fuels and wood. nih.govnih.gov Natural events like wildfires and volcanic eruptions also contribute to their environmental load. nih.gov

In the atmosphere , B(a)P and its derivatives can be transported over long distances, leading to their presence even in remote areas. mdpi.com They exist in both the gas phase and adsorbed to particulate matter.

Water bodies become contaminated through atmospheric deposition, surface runoff from contaminated soils, and industrial and municipal wastewater discharges. cfs.gov.hkscirp.org While B(a)P has low solubility in water, its presence is a significant concern due to its toxicity and potential for bioaccumulation. scirp.orgtpsgc-pwgsc.gc.ca

Soil contamination often results from the deposition of airborne particles, industrial activities, and the application of sewage sludge. nih.gov The spatial distribution of B(a)P in soil is often linked to industrial sources, with major contributors including coal combustion, vehicle exhaust, and biomass burning. nih.gov

Sediments in rivers, lakes, and oceans act as a major sink for B(a)P and its metabolites. nih.gov These compounds adsorb strongly to organic matter in sediments, where they can persist for long periods. tpsgc-pwgsc.gc.ca Analysis of sediments often reveals a historical record of PAH contamination in a given area.

Formation in Pyrolytic and Combustion Processes

Benzo(a)pyrene and its metabolites, including hydroxylated forms like 11-hydroxymethylbenzo(a)pyrene, are products of incomplete combustion and pyrolysis of organic matter. nih.govnih.govinchem.org These thermal processes generate reactive molecular fragments that can combine to form the stable, multi-ring structure of PAHs. mdpi.com

Key sources that contribute to the formation and release of B(a)P into the environment include:

Industrial Processes: Activities such as coal coking, asphalt (B605645) production, and petroleum refining are significant sources. nih.govnih.gov

Residential Heating: The burning of wood, coal, and other biomass for heating and cooking releases substantial amounts of PAHs. nih.govinchem.org

Vehicle Emissions: Exhaust from gasoline and diesel engines is a major contributor to urban air pollution with PAHs. nih.gov

Power Generation: Coal-fired power plants are a notable source of atmospheric B(a)P. nih.gov

Waste Incineration: The combustion of municipal and industrial waste can generate PAHs if not properly controlled.

Food Preparation: Grilling, smoking, and roasting of foods, particularly those with high-fat content, can lead to the formation of B(a)P on the food surface. cfs.gov.hkinchem.org The type of fuel used and the proximity of the food to the heat source can influence the amount of PAHs formed. inchem.org

The formation of hydroxylated metabolites can occur during these high-temperature processes, or subsequently in the environment or within organisms through metabolic processes.

Microbial Metabolism and Biodegradation of Benzo(a)pyrene and Related PAHs

Microorganisms, particularly bacteria and fungi, play a crucial role in the breakdown of PAHs in the environment. frontiersin.orgnih.gov The ability of these microbes to degrade or transform PAHs is a key process in the natural attenuation of these pollutants. frontiersin.org The rate and extent of biodegradation depend on various factors, including the chemical structure of the PAH, environmental conditions, and the specific microbial species present. frontiersin.org Generally, low-molecular-weight PAHs are more readily degraded than high-molecular-weight compounds like benzo(a)pyrene, which are more resistant due to their hydrophobicity and complex ring structure. researchgate.net

Both bacteria and fungi have evolved enzymatic systems to metabolize PAHs, though their initial mechanisms of attack differ.

Bacterial Enzymes: The primary pathway for aerobic bacterial degradation of PAHs involves dioxygenase enzymes. frontiersin.orgmdpi.com These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, forming a cis-dihydrodiol. frontiersin.org This intermediate is then further metabolized through ring cleavage pathways, ultimately breaking down the complex PAH structure into simpler compounds that can enter central metabolic pathways like the TCA cycle. frontiersin.org Some bacteria can also utilize monooxygenase enzymes, such as cytochrome P450, in PAH metabolism. frontiersin.org

Fungal Enzymes: Fungi employ two main types of enzyme systems for PAH degradation:

Ligninolytic Fungi (e.g., white-rot fungi): These fungi produce extracellular enzymes, including lignin peroxidase (LiP) , manganese peroxidase (MnP) , and laccases . frontiersin.orgmdpi.com These enzymes are not specific to PAHs but are highly effective at oxidizing a wide range of recalcitrant organic compounds, including benzo(a)pyrene. frontiersin.org They generate reactive intermediates that can undergo further degradation. frontiersin.org

Non-ligninolytic Fungi: These fungi primarily use intracellular cytochrome P450 monooxygenases (CYPs) to initiate PAH metabolism. frontiersin.orgmdpi.com This pathway is analogous to the one found in mammals. The CYP enzymes introduce one atom of oxygen into the PAH ring, forming an epoxide. mdpi.comnih.gov This epoxide can then be hydrolyzed by epoxide hydrolase to form a trans-dihydrodiol. nih.gov Subsequent enzymatic reactions can lead to the formation of various hydroxylated metabolites. researchgate.net For instance, the fungus Phanerochaete chrysosporium has been shown to possess multiple P450 enzymes capable of oxidizing PAHs like benzo(a)pyrene to products such as 3-hydroxybenzo(a)pyrene. nih.govasm.org

The table below summarizes the key enzymes involved in the initial steps of PAH degradation by bacteria and fungi.

Microorganism Type Primary Enzyme System Initial Metabolite Key Enzymes
Bacteria (Aerobic)Dioxygenasecis-DihydrodiolRing-hydroxylating dioxygenases
Fungi (Ligninolytic)Extracellular PeroxidasesOxidized intermediates (e.g., quinones)Lignin peroxidase (LiP), Manganese peroxidase (MnP), Laccase
Fungi (Non-ligninolytic)Cytochrome P450 MonooxygenaseEpoxide, trans-DihydrodiolCytochrome P450 (CYP), Epoxide hydrolase (EH)

Bioaccumulation and Biotransformation in Model Organisms (excluding human systems)

The fate of benzo(a)pyrene in aquatic and terrestrial organisms is determined by the interplay between bioaccumulation and biotransformation. pjoes.com Bioaccumulation refers to the uptake and concentration of a chemical from the environment, while biotransformation is the metabolic conversion of that chemical within the organism.

Bioaccumulation: Due to its lipophilic nature, B(a)P has a high potential to accumulate in the fatty tissues of organisms. pjoes.comnih.gov This process, known as bioconcentration, can lead to concentrations in organisms that are many times higher than in the surrounding water or sediment. pjoes.com The extent of bioaccumulation is inversely related to an organism's ability to metabolize the compound. oup.com

Biotransformation: Many organisms possess enzyme systems, primarily involving cytochrome P450 monooxygenases, to metabolize B(a)P. nih.govresearchgate.net This process generally aims to increase the water solubility of the compound, facilitating its excretion. The initial step, similar to non-ligninolytic fungi, is the formation of an epoxide, which is then converted to various dihydrodiols, phenols, and quinones. nih.gov These phase I metabolites can then be conjugated with molecules like glucuronic acid or sulfate (B86663) in phase II reactions to further increase their water solubility. nih.govresearchgate.net

Model Organisms:

Aquatic Invertebrates: There is significant variability in the ability of benthic invertebrates to metabolize B(a)P. oup.comnih.gov Some species, like the polychaete worm Nereis succinea, can metabolize a large proportion of accumulated B(a)P, while others, such as the clam Macoma balthica, have a much lower metabolic capacity and therefore exhibit higher bioaccumulation. oup.com Mollusks like mussels and snails are often considered to have a limited capacity for B(a)P biotransformation, making them good bioindicators of PAH pollution. pjoes.comresearchgate.net Studies have identified metabolites such as dihydrodiols, quinones, and hydroxyl-benzo(a)pyrenes in various invertebrate species. researchgate.net

Fish: Fish are generally efficient at metabolizing PAHs, including B(a)P. acs.orgnih.gov The liver is the primary site of biotransformation. acs.orgtandfonline.com Studies with fish cell lines, such as those from rainbow trout (Oncorhynchus mykiss), have demonstrated the effective conversion of B(a)P into water-soluble metabolites. tandfonline.comnih.govacs.org The major metabolites formed are often dihydrodiols and their glucuronide conjugates. tandfonline.com While fish can effectively clear B(a)P, the formation of reactive intermediates during metabolism is a key concern. The metabolic capacity in fish can be lower than in mammals, and in cold-water species like Antarctic fish, the detoxification capacity is further reduced, potentially leading to higher bioaccumulation. acs.org

The table below provides a comparative overview of B(a)P metabolism in different model organisms.

Organism Group Primary Site of Metabolism Metabolic Capacity Key Metabolites Bioaccumulation Potential
Aquatic Invertebrates (e.g., Polychaetes)VariableHighly variable among speciesDihydrodiols, Quinones, PhenolsInversely related to metabolic capacity
Aquatic Invertebrates (e.g., Bivalves)Digestive glandGenerally lowParent compound often dominatesHigh
Fish (e.g., Rainbow Trout)LiverHighDihydrodiols, Glucuronide conjugatesGenerally low due to efficient metabolism

Advanced Research Perspectives and Methodological Innovations

Computational Chemistry and Molecular Dynamics Simulations of 11-Hydroxymethylbenzo(a)pyrene Interactions

Computational chemistry and molecular dynamics (MD) simulations provide powerful in silico tools to predict and analyze the behavior of B[a]P metabolites like this compound at an atomic level. These methods are crucial for understanding how such compounds interact with biological macromolecules, such as DNA and metabolizing enzymes, which is a key step in assessing their potential toxicity.

Research in this area often focuses on modeling the formation of reactive intermediates and their subsequent binding to DNA. For instance, computational studies have been used to investigate the properties of carbocations derived from B[a]P metabolites. researchgate.net These simulations can calculate reaction energies and electronic properties, which help in predicting the likelihood of a metabolite forming a covalent adduct with nucleotide bases like guanine (B1146940). researchgate.net While studies may not always focus exclusively on this compound, the methodologies are directly applicable. Models can be used to compare the stability and reactivity of the carbocation formed from this compound with other well-known reactive metabolites, such as the diol epoxides.

MD simulations can further elucidate the structural consequences of these interactions. By simulating a DNA helix containing an adduct from a B[a]P metabolite, researchers can observe distortions in the DNA structure, which can affect DNA replication and repair processes. These computational approaches have been applied to model the formation of radical cations from B[a]P, another activation pathway that can lead to depurinating adducts. researchgate.net Applying these simulation techniques to this compound could clarify its specific mechanism of action, predicting whether it acts as a proximate carcinogen and detailing its interaction with DNA and the enzymes that metabolize it.

Development of Novel Biosensors for this compound Metabolites

The detection of specific B[a]P metabolites in biological and environmental samples is a significant analytical challenge. Novel biosensors offer a promising avenue for rapid, sensitive, and selective detection, moving beyond traditional chromatographic methods. repec.org While biosensors specifically designed for this compound are still an emerging area, the foundational technology developed for other polycyclic aromatic hydrocarbons (PAHs) and B[a]P itself provides a clear roadmap. repec.orgdntb.gov.uaresearchgate.net

Current research in PAH biosensing utilizes various platforms, including electrochemical and optical methods. repec.orgresearchgate.net

Immunosensors: These sensors use antibodies that specifically recognize a target molecule. A capacitive immunosensor has been developed for detecting B[a]P conjugated to bovine serum albumin (BaP-BSA) by immobilizing a monoclonal antibody on a gold electrode. tandfonline.com This approach could be adapted for this compound by generating monoclonal antibodies specific to this metabolite.

Optical Biosensors: Surface-Enhanced Raman Scattering (SERS) is another powerful technique. SERS-based sensors have been used to detect various PAHs by functionalizing silver nanoparticles with host molecules that capture the analytes, enhancing their vibrational signals for detection. acs.org

DNA-based Biosensors: These sensors exploit the interaction of B[a]P metabolites with DNA. Damage to immobilized DNA upon interaction with a carcinogenic metabolite can be measured, often electrochemically, to quantify the presence of the harmful substance.

The primary challenge in developing a biosensor for this compound lies in creating a biological recognition element (like an antibody or a DNA aptamer) with high specificity and affinity for this particular molecule, distinguishing it from the parent B[a]P and its numerous other metabolites. researchgate.nettandfonline.com Success in this area would provide invaluable tools for toxicology studies and human exposure biomonitoring.

Omics Approaches (e.g., Metabolomics, Proteomics) in this compound Research

Omics technologies provide a systems-level view of the biological perturbations caused by exposure to xenobiotics like B[a]P and its metabolites. nih.govbund.de These approaches are instrumental in identifying metabolic pathways, understanding mechanisms of toxicity, and discovering biomarkers of exposure and effect.

Metabolomics studies analyze the global profile of small-molecule metabolites in a biological system. In the context of B[a]P exposure, metabolomics can identify and quantify a wide array of its metabolites, including this compound. nih.gov A study on human SMMC-7721 cells exposed to low-dose B[a]P identified 104 significantly altered metabolites, revealing widespread effects on amino acid, carbohydrate, lipid, and nucleotide metabolism. nih.gov Such untargeted approaches can place the formation of this compound within the broader metabolic network, helping to understand the flux through different bioactivation and detoxification pathways. nih.govmdpi.com

Proteomics focuses on the large-scale study of proteins. Exposure to B[a]P can cause significant changes in the expression levels of proteins involved in metabolism, stress response, and cell signaling. nih.gov Proteomic analyses of cells or tissues exposed to B[a]P have identified the upregulation of metabolic enzymes and proteins associated with aromatic compound degradation. nih.govnih.gov These studies provide insight into the cellular response to B[a]P and its metabolites. For example, investigating protein expression changes in response to this compound specifically could reveal unique cellular pathways it perturbs compared to the parent compound.

mdpi.comfrontiersin.org
Protein/EnzymeObserved Change upon B[a]P ExposurePotential Role in B[a]P/Metabolite ResponseReference
CYP1A1/CYP1B1UpregulationKey Phase I enzymes in the metabolic activation of B[a]P to reactive intermediates.
Microsomal Epoxide Hydrolase (mEH)Increased ActivityConverts B[a]P epoxides to dihydrodiols, a step in the formation of diol-epoxides.
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Gene Editing and Knockout Models for Elucidating Enzyme Roles in this compound Pathways

Gene editing technologies, particularly CRISPR/Cas9, have revolutionized the study of metabolic pathways by allowing for the precise knockout of specific genes. nih.gov These models are invaluable for definitively identifying the roles of individual enzymes in the metabolism of B[a]P to its various derivatives, including this compound.

Researchers have successfully used CRISPR/Cas9 to create knockout cell lines for key B[a]P metabolizing enzymes. unipd.it For example:

POR Knockout: Knocking out NADPH:cytochrome P450 oxidoreductase (POR), an essential electron donor for cytochrome P450 enzymes, in HepaRG cells resulted in a dramatic decrease in the activity of multiple CYPs. nih.gov

CYP1A1 Knockout: A bovine fetal hepatocyte cell line with a CYP1A1 knockout was created to study its specific role in xenobiotic metabolism in cattle. unipd.itunipd.it

CYB5 Knockout: The role of cytochrome b5 (CYB5), an alternative electron donor, has also been investigated through single and double knockouts with POR. nih.gov

By exposing these knockout cell lines to B[a]P and analyzing the resulting metabolite profile using techniques like LC-MS, scientists can determine which metabolic steps are catalyzed by the absent enzyme. For instance, if a CYP1A1 knockout cell line fails to produce this compound (or produces significantly less) compared to the wild-type cells, it provides strong evidence that CYP1A1 is a primary catalyst for this specific hydroxylation reaction. These models allow for the systematic dissection of the complex and often redundant enzymatic pathways involved in B[a]P metabolism.

nih.gov
Gene Knockout ModelCell LineKey FindingRelevance to 11-HMBaP ResearchReference
POR (Cytochrome P450 Reductase)HepaRGPOR knockdown of up to 90% differentially affected various CYP activities, with CYP2C9 being most affected.Demonstrates the central role of POR in CYP-mediated metabolism; its knockout would broadly inhibit formation of hydroxylated metabolites.
CYP1A1Bovine Foetal Hepatocyte (BFH12)Successful knockout confirmed at DNA, mRNA, and protein levels, creating a model to study CYP1A1-specific functions.Allows for definitive testing of CYP1A1's role in the formation of this compound from the parent compound.
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Strategies for Modulating this compound Metabolic Pathways in Research Models (e.g., enzyme induction/inhibition)

In addition to genetic knockout, the metabolic pathways of B[a]P can be studied by using chemical modulators that either induce or inhibit the activity of key metabolizing enzymes. This pharmacological approach is widely used in both in vitro cell culture models and in vivo animal studies to investigate the functional consequences of altering metabolic flux. nih.govaacrjournals.org

Enzyme Induction: Certain chemicals can increase the expression of metabolizing enzymes. For example, pretreatment of rat models with 3-methylcholanthrene (B14862) (3-MC) or phenobarbital (B1680315) (PB) leads to the induction of different profiles of cytochrome P450 enzymes. aacrjournals.org This results in altered rates and patterns of B[a]P metabolite formation. nih.govaacrjournals.org Studying the metabolite profile, including the levels of this compound, after induction can help associate its formation with specific inducible enzymes.

Enzyme Inhibition: Conversely, specific inhibitors can be used to block the activity of certain enzymes. Flavonoids such as 5,7-dimethoxyflavone (B190784) and resveratrol (B1683913) have been shown to inhibit CYP1A1 activity and reduce B[a]P-DNA binding in human bronchial epithelial cells. nih.govoup.com The inhibitor metyrapone (B1676538) also shows selectivity in its effects on B[a]P metabolism. nih.gov By treating a research model with an inhibitor and observing a decrease in the formation of this compound, researchers can infer the role of the inhibited enzyme in its production pathway. For instance, co-treatment with silymarin (B1681676) was found to reduce the protein levels of CYP1A1 and CYP1B1, inhibiting B[a]P metabolism and the generation of its reactive diol-epoxide metabolite. mdpi.com

These modulation strategies are powerful tools for hypothesis testing, allowing scientists to probe the functional role of specific enzymes and pathways in the bioactivation and detoxification of B[a]P and the formation of specific metabolites like this compound.

nih.govaacrjournals.org
ModulatorTypeTarget Enzyme/System (Example)Observed Effect on B[a]P MetabolismReference
3-Methylcholanthrene (3-MC)InducerCytochrome P448 (CYP1A family)Increases the rate of B[a]P metabolism and alters the profile of metabolites formed.
Phenobarbital (PB)InducerCytochrome P450 (e.g., CYP2B family)Induces a different set of enzymes than 3-MC, leading to a distinct metabolite profile (e.g., increased 3-hydroxy-B[a]P).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.